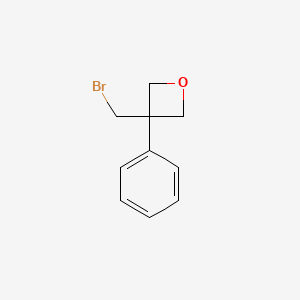

3-Bromomethyl-3-phenyl-oxetane

Description

Contextualization of Strained Cyclic Ethers in Contemporary Organic Synthesis

Strained cyclic ethers, particularly four-membered rings like oxetanes, have garnered considerable attention in modern organic synthesis. Their inherent ring strain, a consequence of bond angle deviation from the ideal tetrahedral angle, makes them susceptible to ring-opening reactions. researchgate.net This reactivity, which is less pronounced than that of highly strained epoxides but greater than that of their five-membered tetrahydrofuran (B95107) counterparts, provides a unique platform for synthetic chemists. researchgate.netresearchgate.net The controlled cleavage of the oxetane (B1205548) ring allows for the stereospecific introduction of 1,3-difunctionality, a valuable transformation in the construction of complex molecular architectures. rsc.org

The oxetane ring is not merely a reactive intermediate; its incorporation into a molecule can also impart desirable physicochemical properties. The presence of the oxygen atom within the compact, sp³-rich framework can enhance polarity and hydrogen bond accepting ability. nih.govmdpi.com These characteristics are particularly relevant in medicinal chemistry, where modulating properties like solubility and metabolic stability is crucial for developing effective therapeutic agents. nih.govacs.org

Research Importance of Substituted Oxetane Scaffolds as Chemical Building Blocks

Substituted oxetanes are versatile building blocks in organic synthesis, offering a gateway to a diverse array of functionalized molecules. researchgate.net The substituents on the oxetane ring can direct the regioselectivity of ring-opening reactions and can be tailored to introduce specific functionalities into the target molecule. rsc.orgresearchgate.net This controlled functionalization is a cornerstone of modern synthetic strategy, enabling the efficient construction of molecules with precise three-dimensional arrangements.

In the realm of drug discovery, the oxetane motif has emerged as a valuable surrogate for other common functional groups, such as gem-dimethyl or carbonyl groups. nih.govmdpi.com This isosteric replacement can lead to improved pharmacological profiles, including enhanced aqueous solubility, metabolic stability, and target-binding affinity. nih.govacs.org The ability of the oxetane ring to act as a hydrogen bond acceptor further enhances its utility in designing molecules that can effectively interact with biological targets. mdpi.com Consequently, the synthesis of novel substituted oxetane scaffolds continues to be an active area of research. researchgate.net

Scope and Research Objectives for 3-Bromomethyl-3-phenyl-oxetane and its Derivatives

This article focuses specifically on the chemical compound 3-Bromomethyl-3-phenyl-oxetane . The primary research objectives are to delineate its synthesis, explore its reactivity, and understand its potential as a precursor for more complex molecular structures. The presence of both a reactive bromomethyl group and a phenyl substituent on the same carbon of the oxetane ring presents unique opportunities for synthetic transformations.

The bromomethyl group serves as a versatile handle for nucleophilic substitution and cross-coupling reactions, allowing for the introduction of a wide range of functional groups. The phenyl group, on the other hand, can influence the electronic properties and steric environment of the oxetane ring, potentially affecting its reactivity and the stereochemical outcome of its reactions.

A key area of investigation is the ring-opening reactions of 3-Bromomethyl-3-phenyl-oxetane. Understanding how different nucleophiles and reaction conditions affect the cleavage of the strained ether ring is crucial for harnessing its synthetic potential. Furthermore, the interplay between the reactivity of the bromomethyl group and the oxetane ring itself will be a central theme. The ultimate goal is to provide a comprehensive overview of the chemical behavior of this specific functionalized oxetane, thereby contributing to the broader understanding of oxetane chemistry and its applications in organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-3-phenyloxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-6-10(7-12-8-10)9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNDGQVKKXMSRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CBr)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromomethyl 3 Phenyl Oxetane Derivatives

Strategies for Oxetane (B1205548) Ring Construction with Bromomethyl and Phenyl Moieties

The construction of the oxetane ring, particularly when substituted with both bromomethyl and phenyl groups at the 3-position, can be approached through several strategic pathways. These include the formation of the C-O bond via intramolecular cyclization, photochemical cycloadditions, and the expansion of smaller epoxide rings.

Intramolecular Cyclization Approaches (e.g., Williamson Etherification Variants)

The intramolecular Williamson etherification is a cornerstone of oxetane synthesis, involving the base-mediated cyclization of a 1,3-halohydrin. acs.orgthieme-connect.de This method relies on an SN2 displacement of a leaving group by an alkoxide. While effective, this approach can be hampered by competing side reactions, such as the Grob fragmentation, which is entropically favored and leads to an alkene and an aldehyde. beilstein-journals.orgbeilstein-journals.org

The successful synthesis of 3,3-disubstituted oxetanes often begins with appropriately substituted 1,3-diols. acs.orgmdpi.com For instance, a common route involves the conversion of a 1,3-diol to a halohydrin, followed by base-induced ring closure. mdpi.com In the context of synthesizing precursors for 3-bromomethyl-3-phenyl-oxetane, this would involve a starting material with the necessary phenyl and a protected hydroxymethyl or a precursor to the bromomethyl group.

A notable example of this strategy is the stereocontrolled synthesis of 2,4-disubstituted oxetanes from 1,3-diols, which can be adapted for 3,3-disubstituted systems. acs.orgthieme-connect.de The process involves converting the diol to an acetoxy bromide, followed by cleavage of the acetyl group and subsequent base-mediated cyclization. acs.orgthieme-connect.de

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Substituted 1,3-diol | 1. Trimethyl orthoacetate, Acetyl bromide; 2. DIBAL-H; 3. NaH | 2,4-disubstituted oxetane | - | acs.orgthieme-connect.de |

| 3-bromo-2,2-bis(bromomethyl)propan-1-ol | KOtBu, DMSO | Spirocyclic oxetane building block | - | acs.org |

Photochemical Cycloadditions in Substituted Oxetane Synthesis (Paternò-Büchi Reaction)

The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, offers a direct route to the oxetane ring. magtech.com.cnslideshare.netmdpi.com This reaction, first reported in 1909, has become a valuable tool for constructing highly substituted oxetanes. beilstein-journals.orgslideshare.net The reaction can proceed through either a singlet or triplet excited state of the carbonyl compound, leading to different mechanistic pathways and stereochemical outcomes. acs.org

The regioselectivity of the Paternò-Büchi reaction is a critical consideration and can be influenced by factors such as the substituents on both the carbonyl and alkene components, as well as the reaction temperature. magtech.com.cn For the synthesis of a 3-phenyl substituted oxetane, a plausible approach would involve the reaction of a phenyl-substituted alkene with a suitable carbonyl compound. The introduction of the bromomethyl group would likely be a post-cycloaddition functionalization step.

Recent advancements have focused on achieving high regio- and stereoselectivity. For example, the irradiation of aryl aldehydes with silyl (B83357) enol ethers has been shown to produce 3-silyloxyoxetanes with high diastereoselectivity. acs.orgresearchgate.net

| Carbonyl Compound | Alkene | Product | Selectivity | Reference |

| Benzaldehyde | Silyl enol ethers | 3-silyloxy-oxetanes | High diastereoselectivity | acs.orgresearchgate.net |

| Benzaldehyde | Enol acetates | Oxetanes | High regio- and stereoselectivity | mdpi.com |

| Acetophenone | 2-Methyl-2-butene | Substituted oxetane | - | beilstein-journals.org |

Ring Expansion Reactions of Epoxides as Synthetic Pathways

The ring expansion of epoxides provides an alternative and powerful method for synthesizing oxetanes. acs.orgbeilstein-journals.org This strategy leverages the thermodynamic driving force of forming a less strained four-membered ring from a highly strained three-membered ring. beilstein-journals.org A common approach involves the use of sulfur ylides, such as dimethylsulfoxonium methylide, to react with epoxides. beilstein-journals.orgillinois.edu

This method has been shown to be effective for preparing enantioenriched oxetanes from chiral epoxides with complete retention of enantiomeric purity. acs.org The reaction involves the nucleophilic attack of the ylide on the epoxide, followed by an intramolecular displacement to form the oxetane ring. The reaction conditions, particularly temperature, can be controlled to favor the formation of the oxetane over further ring expansion to a tetrahydrofuran (B95107). researchgate.net

For the synthesis of a 3-phenyl substituted oxetane, a 2-phenyl-substituted epoxide would be a suitable starting material. Subsequent functionalization would be required to introduce the bromomethyl group.

| Epoxide | Reagent | Product | Key Feature | Reference |

| Enantioenriched 2-alkyl- and 2,2-dialkylepoxides | Dimethylsulfoxonium methylide | Enantioenriched chiral oxetanes | Full retention of enantiomeric purity | acs.org |

| Epoxides | Selenomethyllithium reagent | Hydroxyselenide intermediate for cyclization | Variant of Williamson etherification | acs.orgillinois.edu |

Stereoselective and Enantioselective Synthesis of Chiral Oxetane Precursors

Achieving stereocontrol in the synthesis of oxetanes is a significant challenge and an area of active research. Enantioselective methods are crucial for accessing chiral oxetane building blocks for applications in medicinal chemistry.

One successful approach involves the enantioselective reduction of β-halo ketones, followed by a Williamson etherification. acs.org For example, the use of a chiral reducing agent can produce an enantioenriched halohydrin, which can then be cyclized to the corresponding chiral oxetane without racemization. acs.org

Another strategy involves the asymmetric desymmetrization of prochiral oxetanes. nsf.gov Chiral Brønsted acid catalysts have been employed to promote the enantioselective addition of nucleophiles to 3-substituted oxetanes, providing access to valuable chiral 1,3-bromohydrins. nih.gov Furthermore, iridium-catalyzed enantioselective C-C coupling of primary alcohols with vinyl epoxides has been developed to prepare oxetanes bearing all-carbon quaternary stereocenters. nih.gov

| Precursor | Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Reference |

| β-halo ketones | Chiral reducing catalyst (e.g., from lithium borohydride (B1222165) and a chiral ligand) | Enantioenriched 2-aryl-substituted oxetanes | 79–89% | acs.org |

| 3-Substituted oxetanes | Chiral squaramide derivative, TMSBr | Chiral 1,3-bromohydrins | High | nih.gov |

| Primary alcohols and isoprene (B109036) oxide | Chiral iridium catalyst | Enantioenriched oxetanes with all-carbon quaternary stereocenters | High | nih.gov |

Post-Cyclization Functionalization for 3-Bromomethyl-3-phenyl-oxetane Synthesis

Once the core phenyl-substituted oxetane ring is constructed, the final step involves the introduction and manipulation of the bromomethyl group.

Introduction and Manipulation of the Bromomethyl Group on Phenyl-Substituted Oxetanes

The introduction of a bromomethyl group onto a pre-formed 3-phenyl-oxetane can be achieved through various functional group transformations. If the oxetane precursor contains a hydroxymethyl group at the 3-position, a straightforward approach is the bromination of this primary alcohol.

Alternatively, if the synthesis starts with a precursor that can be converted to a bromomethyl group, this transformation can be performed after the oxetane ring is formed. For instance, a rhodium-catalyzed O-H insertion and C-C bond-forming cyclization has been used to synthesize oxetane 2,2-dicarboxylates, which can then be derivatized to include a bromomethyl handle. researchgate.net

The reactivity of the bromomethyl group itself allows for further synthetic elaboration. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, enabling the introduction of a wide range of other functional groups. smolecule.com

| Starting Material | Reagent | Product | Application | Reference |

| 3-(Hydroxymethyl)-3-phenyloxetane | Brominating agent | 3-Bromomethyl-3-phenyl-oxetane | Synthetic intermediate | (analogous) |

| Oxetane with a pendant functional group | - | Bromomethyl-oxetane | Handle for further derivatization | researchgate.net |

Installation and Modification of the Phenyl Group on Bromomethyl-Substituted Oxetanes

The synthesis of 3-aryl-3-(hydroxymethyl)oxetanes, key precursors to 3-bromomethyl-3-phenyl-oxetane, can be effectively achieved through Friedel–Crafts reactions. nih.govresearchgate.net This approach typically involves the reaction of an oxetan-3-ol (B104164) substrate with an aromatic compound, such as benzene (B151609) or a substituted phenol, in the presence of a catalyst. For instance, the reaction of phenols with oxetan-3-ols can lead to 3,3-diaryloxetanes. researchgate.net A two-step process involving a catalytic Friedel-Crafts reaction followed by mild oxidative cleavage provides a route to 3-aryl-3-oxetane carboxylic acids, which can be further manipulated. nih.gov

A particularly relevant synthesis starts from 2,2-bis(bromomethyl)propane-1,3-diol, which is cyclized to form (3-(bromomethyl)oxetan-3-yl)methanol (B1268106). connectjournals.com This intermediate serves as a versatile platform for subsequent modifications. The phenyl group can be introduced via various cross-coupling reactions, although the direct arylation of the C3 position of the oxetane ring is a complex challenge. More commonly, the aryl group is incorporated early in the synthesis. For example, Fe-Ni dual-catalytic hydroarylation has been used to prepare 3-alkyl-3-(hetero)aryloxetanes. beilstein-journals.org

Palladium-catalyzed cross-coupling reactions represent another powerful tool. ua.esnih.gov While direct Suzuki or Buchwald-Hartwig coupling to form the C3-phenyl bond on a pre-existing bromomethyl-oxetane is not commonly reported, these methods are viable for modifying an existing aryl group on the oxetane scaffold. beilstein-journals.org For example, an aryl halide substituent on the phenyl ring of a 3-phenyl-oxetane derivative could be used as a handle for further arylation.

Table 1: Selected Synthetic Reactions for Phenyl Group Installation

| Starting Material | Reagent | Product | Reaction Type | Source |

| Oxetan-3-ol | Phenols | 3,3-Diaryloxetane | Friedel-Crafts Reaction | researchgate.net |

| Four-membered ring alcohol | Furan, then oxidative cleavage | 3-Aryl-3-oxetane carboxylic acid | Friedel-Crafts/Oxidation | nih.gov |

| Mono-, di-, and trisubstituted olefins | (Hetero)aryl halides | 3-Alkyl-3-(hetero)aryloxetane | Fe-Ni dual-catalytic hydroarylation | beilstein-journals.org |

Derivatization of 3,3-Disubstituted Oxetanes for Complex Structures

Once the 3-bromomethyl-3-phenyl-oxetane scaffold is assembled, it serves as a versatile building block for creating more complex molecules. beilstein-journals.orgresearchgate.net The reactivity of both the bromomethyl group and the phenyl ring allows for a wide range of derivatization reactions.

The bromomethyl group is an excellent electrophilic handle for nucleophilic substitution reactions. This allows for the introduction of various functional groups. A common strategy involves the reaction of (3-(bromomethyl)oxetan-3-yl)methanol with phenols to yield (3-(aryloxymethyl)oxetan-3-yl)methanol derivatives. connectjournals.com This method can be adapted to 3-bromomethyl-3-phenyl-oxetane, enabling the formation of ether linkages. Subsequent oxidation of the remaining hydroxymethyl group can yield the corresponding carboxylic acid, which can be converted into amides or other functionalities. connectjournals.com For example, treatment with diphenylphosphoryl azide (B81097) (DPPA) can lead to the formation of aminooxetanes. connectjournals.com

Further functionalization can be achieved on the phenyl ring through standard electrophilic aromatic substitution reactions, provided the oxetane ring is stable to the reaction conditions. Additionally, the oxetane ring itself can participate in reactions. For instance, an intramolecular ring-opening was developed to afford novel tricyclic scaffolds from N-(3-methyloxetan-3-yl)quinazolin-4-amines under mild conditions. researchgate.net

The synthesis of 3,3-disubstituted oxetanes from 1,3-diols via cyclization is a well-established method that provides access to precursors primed for further derivatization. acs.orgthieme-connect.de These building blocks, containing hydroxy, amino, or carboxylic acid residues, are designed for easy incorporation into more complex structures. researchgate.net The development of robust synthetic methodologies has been crucial, as the inherent ring strain and propensity for ring-opening can otherwise hamper the application of oxetanes in drug design. researchgate.net

Table 2: Examples of Derivatization Reactions

| Starting Material | Reagent(s) | Product Type | Purpose | Source |

| (3-(Bromomethyl)oxetan-3-yl)methanol | Phenols | (3-(Aryloxymethyl)oxetan-3-yl)methanol | Introduce diverse aryl ethers | connectjournals.com |

| (3-(Aryloxymethyl)oxetan-3-yl)methanol | KMnO₄, NaOH | 3-(Aryloxymethyl)oxetane-3-carboxylic acid | Create carboxylic acid handle | connectjournals.com |

| 3-(Aryloxymethyl)oxetane-3-carboxylic acid | DPPA, Benzyl alcohol | N-Cbz protected aminooxetane | Form protected amine | connectjournals.com |

| N-Cbz protected aminooxetane | 10% Pd/C, Methanol | 3-(Aryloxymethyl)oxetan-3-ylamine | Deprotection to primary amine | connectjournals.com |

| N-(3-Methyloxetan-3-yl)quinazolin-4-amine | Mild acid | 2-(Hydroxymethyl)-2,3-dihydroimidazo[1,2-c]quinazoline | Intramolecular ring-opening/cyclization | researchgate.net |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 3 Bromomethyl 3 Phenyl Oxetane

Ring-Opening Reactions of 3-Bromomethyl-3-phenyl-oxetane

The inherent ring strain of the oxetane (B1205548) core, estimated to be around 106 kJ/mol, makes it susceptible to various ring-opening transformations. ethz.ch This reactivity is a cornerstone of its synthetic applications, allowing for the generation of more complex molecular architectures. acs.orgbeilstein-journals.org

The regioselectivity of nucleophilic ring-opening in unsymmetrically substituted oxetanes is a well-studied phenomenon, primarily governed by a combination of steric and electronic effects. magtech.com.cn In the case of 3-Bromomethyl-3-phenyl-oxetane, the presence of both a phenyl and a bromomethyl group at the C3 position significantly influences the outcome of these reactions.

Strong nucleophiles typically attack the less sterically hindered carbon of the oxetane ring. magtech.com.cn However, the specific substitution pattern of 3-Bromomethyl-3-phenyl-oxetane presents a unique scenario. The quaternary C3 carbon is highly hindered, directing nucleophilic attack to the C2 or C4 positions. The electronic influence of the phenyl group can stabilize a developing positive charge on the adjacent benzylic carbon, potentially favoring cleavage of the C2-O or C4-O bond.

The bromomethyl group, being an electron-withdrawing substituent, can also impact the electron distribution within the oxetane ring, further modulating its reactivity towards nucleophiles. While strong nucleophiles can directly open the oxetane ring, reactions often require activation by a Lewis or Brønsted acid to proceed efficiently. beilstein-journals.orgresearchgate.net The regioselectivity is also dependent on the nature of the nucleophile and the reaction conditions. For instance, desymmetrization of 3-substituted oxetanes using various nucleophiles has been shown to be an effective method for creating chiral compounds. acs.orgacs.org

A summary of factors influencing nucleophilic ring-opening is presented below:

| Factor | Influence on Regioselectivity |

| Steric Hindrance | Nucleophilic attack is favored at the less substituted carbon atom of the oxetane ring. |

| Electronic Effects | The phenyl group can stabilize a partial positive charge on the adjacent carbon, potentially influencing the site of ring cleavage. |

| Nucleophile Strength | Strong nucleophiles may directly open the ring, while weaker nucleophiles often require acid catalysis. |

| Catalyst | Lewis or Brønsted acids activate the oxetane oxygen, facilitating nucleophilic attack. |

The oxetane ring is readily activated by electrophiles and acids. beilstein-journals.org The lone pairs on the oxygen atom can act as a Lewis base, coordinating to a Lewis acid or a proton. beilstein-journals.org This initial activation step enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack, even by weak nucleophiles. magtech.com.cn

In the presence of an acid, the oxetane oxygen is protonated, forming an oxonium ion. This is followed by nucleophilic attack at one of the ring carbons, leading to ring cleavage. The regioselectivity of this process is influenced by the substitution pattern. For 3,3-disubstituted oxetanes, the double substitution can shield the oxetane from nucleophilic attack, even in strongly acidic media, highlighting the stability of these structures under certain conditions. ethz.ch However, acid-catalyzed hydrolysis of oxetane can occur, though it is generally slower than that of epoxides under similar conditions. ethz.ch

Lewis acids, such as ytterbium triflate (Yb(OTf)₃) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), have been effectively used to catalyze the ring-opening of oxetanes with various nucleophiles, including peroxides. researchgate.net These reactions often proceed with high regioselectivity. researchgate.net

Recent advancements have expanded the scope of oxetane ring-opening to include radical and transition metal-catalyzed pathways. magtech.com.cn Radical ring-opening reactions provide an alternative to traditional ionic mechanisms. For instance, the generation of synthetically useful radicals from oxetanes has been reported. beilstein-journals.org Cobalt-based catalysis has been developed to initiate radical reactivity through the homolytic cleavage of a Co-C bond formed between a cobalt complex and the oxetane. researchgate.net This approach allows for various modes of radical reactivity and offers complementary regioselectivity to other methods. researchgate.net

Transition metal catalysis has also emerged as a powerful tool for oxetane ring-opening. core.ac.uk Palladium-catalyzed hydrogenolysis and rhodium-catalyzed hydroacylation are examples of such transformations. magtech.com.cnbeilstein-journals.org These methods often exhibit unique selectivity and functional group tolerance. For example, nickel-catalyzed cycloadditions involving azetidinones and dienes have been explored, suggesting the potential for similar reactivity with oxetanes. utexas.edu

Reactions Involving the Bromomethyl Moiety of 3-Bromomethyl-3-phenyl-oxetane

The bromomethyl group attached to the C3 position of the oxetane ring serves as a primary site for functionalization, independent of ring-opening reactions. This reactivity is primarily centered around the electrophilic nature of the carbon atom bonded to the bromine.

The bromine atom in the bromomethyl group is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution (Sₙ2) reactions. smolecule.comacs.org A wide range of nucleophiles can displace the bromide ion, allowing for the introduction of diverse functional groups while preserving the oxetane ring. smolecule.com This pathway is crucial for the synthesis of more complex molecules where the oxetane moiety is a desired structural feature. smolecule.com The steric hindrance around the neopentyl-like C3 carbon can be a factor, but the 1,3-relationship of the bromine atom with the ring oxygen might influence reactivity through neighboring group participation. acs.org

The electrophilic nature of the bromomethyl group makes 3-Bromomethyl-3-phenyl-oxetane a useful alkylating agent. smolecule.com It can react with various nucleophiles, such as amines and carbanions, to form new carbon-nitrogen or carbon-carbon bonds. smolecule.com This allows for the attachment of the 3-phenyl-oxetane-3-methyl moiety to other molecules, a strategy often employed in medicinal chemistry and materials science to introduce the unique physicochemical properties associated with the oxetane ring. researchgate.net

Elimination Reactions and Olefin Formation

The presence of a bromine atom on a primary carbon in 3-Bromomethyl-3-phenyl-oxetane makes it susceptible to elimination reactions, particularly in the presence of a strong, non-nucleophilic base. The most probable pathway for this transformation is the bimolecular elimination (E2) mechanism. pearson.com This reaction involves a concerted process where the base abstracts a proton from the carbon adjacent to the bromomethyl group (the C3 of the oxetane ring), and simultaneously, the carbon-bromine bond breaks, leading to the formation of a double bond and the departure of the bromide ion as a leaving group.

The primary product of such an elimination reaction would be 3-methylene-3-phenyl-oxetane, an exocyclic olefin. The regioselectivity is dictated by the structure of the substrate, as there is only one beta-hydrogen available for abstraction on the oxetane ring itself.

Key Factors Influencing the Elimination Reaction:

| Factor | Influence on the Reaction |

| Base Strength | Strong bases, such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH), favor the E2 mechanism. pearson.com |

| Solvent | Aprotic solvents are typically used to prevent competing substitution reactions (SN2). |

| Temperature | Higher temperatures generally favor elimination over substitution reactions. |

It is important to note that nucleophilic substitution (SN2) can be a competing reaction, especially with less sterically hindered bases that also possess nucleophilic character. The choice of base and reaction conditions is therefore crucial to favor the formation of the olefin product.

Reactivity of the Phenyl Substituent and its Electronic Influence on the Oxetane Ring

The phenyl group of 3-Bromomethyl-3-phenyl-oxetane can undergo various functionalization reactions typical of aromatic compounds. These modifications allow for the synthesis of a diverse range of derivatives with tailored properties. The primary strategies for functionalizing the phenyl ring include electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. uni-muenchen.de

Electrophilic Aromatic Substitution (EAS): The substituent already present on the benzene (B151609) ring, the 3-(bromomethyl)oxetan-3-yl group, is an alkyl-type substituent. As such, it is an activating group and directs incoming electrophiles to the ortho and para positions. Common EAS reactions that could be applied include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group.

Halogenation: Using a Lewis acid catalyst with a halogen (e.g., Br2/FeBr3) to add another halogen atom.

Friedel-Crafts Alkylation/Acylation: Introducing alkyl or acyl groups, although these reactions might be complicated by the reactivity of the oxetane ring under strong Lewis acid conditions.

Metal-Catalyzed Cross-Coupling Reactions: To achieve more specific substitutions, the phenyl ring could first be halogenated (e.g., brominated) and then subjected to cross-coupling reactions. Alternatively, directed C-H activation methodologies could be employed. uni-muenchen.de Potential cross-coupling reactions include:

Suzuki Coupling: Reaction with a boronic acid to form a new carbon-carbon bond. nih.gov

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Reaction with an amine to form an aniline (B41778) derivative.

The four-membered oxetane ring possesses significant ring strain, estimated to be around 25.5 kcal/mol, which is a driving force for many of its reactions. beilstein-journals.org The introduction of substituents at the C3 position, such as the phenyl and bromomethyl groups, further influences the ring's conformation and reactivity.

Substituents on the oxetane ring can lead to a more puckered conformation compared to the nearly planar structure of unsubstituted oxetane. mdpi.com The phenyl group, with its electron-withdrawing inductive effect and potential for resonance stabilization of intermediates, plays a significant role in the electronic nature of the oxetane core.

Influence of the Phenyl Substituent:

| Electronic Effect | Impact on Oxetane Ring |

| Inductive Effect | The electron-withdrawing nature of the phenyl group can polarize the C-O bonds of the oxetane, potentially increasing the Lewis basicity of the oxygen atom and its ability to act as a hydrogen-bond acceptor. mdpi.com |

| Steric Hindrance | The bulky phenyl group can sterically hinder the approach of nucleophiles or electrophiles to certain faces of the oxetane ring, influencing the stereochemical outcome of reactions. |

| Intermediate Stabilization | The phenyl group can stabilize adjacent carbocationic or radical intermediates through resonance, which is particularly relevant in ring-opening and rearrangement reactions. acs.org |

Ring Expansion and Rearrangement Reactions of 3-Bromomethyl-3-phenyl-oxetane

The high ring strain of the oxetane ring makes it susceptible to ring expansion and rearrangement reactions, which can lead to the formation of larger, more stable heterocyclic systems such as tetrahydrofurans or other oxygen-containing rings. sioc-journal.cn These reactions can be promoted by various reagents, including Lewis acids, transition metals, and under specific reaction conditions that generate reactive intermediates.

One of the most significant rearrangement pathways available to 3-Bromomethyl-3-phenyl-oxetane involves the participation of the neighboring phenyl group. In reactions that generate a carbocation or a carbocation-like intermediate at the benzylic position (C3), the phenyl group can migrate, leading to a ring-expanded product.

A notable example of such a rearrangement is the reductive opening of oxetanes catalyzed by a frustrated Lewis pair like B(C6F5)3 and a hydrosilane. acs.org In a related system, 3-methyl-3-phenyl oxetane was shown to rearrange to isobutylbenzene. This reaction is proposed to proceed through the formation of a key phenonium ion intermediate. acs.org For 3-Bromomethyl-3-phenyl-oxetane, a similar Lewis acid-catalyzed process could trigger a rearrangement.

Plausible Mechanistic Pathway for Rearrangement:

Activation: A Lewis acid coordinates to the oxetane oxygen, weakening the C-O bonds and promoting ring opening.

Carbocation Formation: Ring opening generates a tertiary carbocation at the C3 position.

Neighboring Group Participation: The adjacent phenyl group participates in a 1,2-shift, attacking the carbocationic center to form a spirocyclic phenonium ion intermediate.

Rearrangement and Product Formation: The phenonium ion can be opened by a nucleophile or undergo further rearrangement to yield a more stable, often ring-expanded, product, such as a substituted tetrahydrofuran (B95107) derivative.

Ring expansion can also be initiated through other means, such as the reaction with diazo compounds in the presence of a metal catalyst, which can insert a carbene into a C-O bond of the oxetane ring. sioc-journal.cn

Application in Advanced Organic Synthesis As a Versatile Building Block

Construction of Complex Molecular Architectures Utilizing 3-Bromomethyl-3-phenyl-oxetane

The rigid, three-dimensional structure of the oxetane (B1205548) ring in 3-bromomethyl-3-phenyl-oxetane makes it an attractive scaffold for the construction of complex molecular architectures. By introducing this moiety into a molecule, chemists can explore new regions of chemical space, which is particularly important in the field of drug discovery for improving physicochemical properties such as solubility and metabolic stability. The phenyl group at the C3 position provides a site for further modification and influences the reactivity of the oxetane ring.

While 3-bromomethyl-3-phenyl-oxetane itself is achiral, it can serve as a prochiral synthon in asymmetric synthesis. The C3 position, which bears two identical substituents (the bromomethyl group and the phenyl group), becomes a stereocenter upon differentiation of these groups or their respective reaction pathways. For instance, enantioselective ring-opening of the oxetane can lead to the formation of chiral products. Although specific examples detailing the asymmetric synthesis directly from 3-bromomethyl-3-phenyl-oxetane are not extensively documented in readily available literature, the principle is well-established for related oxetane systems. The synthetic community often utilizes chiral variants of such building blocks, prepared through asymmetric catalysis, to access enantiomerically pure compounds. The strategic placement of the phenyl group can influence the stereochemical outcome of reactions at the adjacent bromomethyl group or during ring-opening, by directing the approach of incoming reagents.

The synthesis of natural product analogues often involves the incorporation of unique structural motifs to enhance biological activity or to probe structure-activity relationships. The 3-phenyl-oxetane core of 3-bromomethyl-3-phenyl-oxetane can be found in or mimicked to create analogues of various biologically active compounds. For example, the oxetane ring is a structural feature in some natural products, and introducing the 3-phenyl-3-bromomethyl substitution pattern can lead to novel analogues with potentially improved properties. While direct incorporation into the total synthesis of a complex natural product is less common, its use in creating simplified or modified analogues is a viable strategy. The reactivity of the bromomethyl group allows for the attachment of these analogues to other fragments or pharmacophores.

Development of Novel Heterocyclic Systems via 3-Bromomethyl-3-phenyl-oxetane Precursors

A significant application of 3-bromomethyl-3-phenyl-oxetane is in the synthesis of novel heterocyclic systems. The strained oxetane ring can undergo ring-opening reactions with various nucleophiles, leading to the formation of larger, more complex heterocyclic structures. For example, reaction with dinucleophiles can result in the formation of five, six, or seven-membered rings containing one or more heteroatoms. The bromomethyl group can also participate in these cyclization reactions, either directly or after conversion to another functional group.

One notable transformation is the Lewis acid-catalyzed rearrangement and ring-opening of 3-substituted oxetanes. Depending on the conditions and the nucleophile employed, this can lead to the formation of substituted tetrahydrofurans or other oxygen-containing heterocycles. The phenyl group at the C3 position can stabilize cationic intermediates formed during these rearrangements, thereby influencing the reaction pathway and the final product distribution.

| Starting Material | Reagent/Conditions | Product Type | Potential Heterocycle |

| 3-Bromomethyl-3-phenyl-oxetane | Amine Dinucleophile (e.g., ethylenediamine) | Nucleophilic substitution and ring-opening | Substituted Piperazine |

| 3-Bromomethyl-3-phenyl-oxetane | Thiol Dinucleophile (e.g., 1,2-ethanedithiol) | Nucleophilic substitution and ring-opening | Substituted 1,4-Dithiane |

| 3-Bromomethyl-3-phenyl-oxetane | Lewis Acid (e.g., BF₃·OEt₂) | Rearrangement/Ring-opening | Substituted Tetrahydrofuran (B95107) |

Late-Stage Functionalization Strategies for Complex Systems

Late-stage functionalization is a powerful strategy in medicinal chemistry that allows for the modification of complex, biologically active molecules at a late step in the synthesis. This approach enables the rapid generation of a library of analogues for structure-activity relationship studies. 3-Bromomethyl-3-phenyl-oxetane can be utilized in this context by first incorporating the 3-phenyl-oxetane-3-methanol core into a complex molecule. The primary alcohol can then be converted to the corresponding bromide in a late-stage step, providing a reactive handle for the introduction of various functional groups or for linking to other molecules.

The reactivity of the bromomethyl group allows for a range of transformations, including:

Nucleophilic substitution: Reaction with a wide variety of nucleophiles (e.g., amines, thiols, azides, cyanides) to introduce new functional groups.

Palladium-catalyzed cross-coupling reactions: After conversion to an organometallic reagent, the bromomethyl group can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

This versatility makes 3-bromomethyl-3-phenyl-oxetane a valuable tool for diversifying lead compounds in drug discovery programs. The introduction of the rigid 3-phenyl-oxetane scaffold can also impart favorable pharmacokinetic properties to the parent molecule.

Polymer Chemistry and Materials Science Applications of 3 Bromomethyl 3 Phenyl Oxetane Derivatives

Cationic Ring-Opening Polymerization of 3-Bromomethyl-3-phenyl-oxetane as a Monomer

The high ring strain energy of the oxetane (B1205548) ring (approximately 107 kJ/mol) makes it susceptible to cationic ring-opening polymerization (CROP), which proceeds readily in the presence of suitable catalysts to form polyethers. radtech.org This process is the primary method for synthesizing high molecular weight polymers from 3,3-disubstituted oxetane derivatives like 3-Bromomethyl-3-phenyl-oxetane.

Key Initiator Systems for Oxetane Polymerization:

| Initiator Type | Examples | Characteristics |

|---|---|---|

| Lewis Acids | Boron trifluoride etherate (BF₃·OEt₂) | A classic and effective catalyst for CROP of cyclic ethers. researchgate.netresearchgate.net |

| Onium Salts | Diaryliodonium, Triarylsulfonium salts | Often used as photo-acid generators (PAGs) in photopolymerization, releasing a strong acid upon UV irradiation to initiate polymerization. radtech.orgresearchgate.net |

| Organoaluminum Systems | Triisobutylaluminum/water (i-Bu₃Al/H₂O) | Catalytic systems capable of producing high molecular weight polymers, sometimes with control over the polymer structure. researchgate.netresearchgate.netcapes.gov.br |

The polymerization kinetics of 3,3-disubstituted oxetanes often exhibit distinct characteristics. A notable feature is the presence of a significant induction period, particularly in photoinitiated polymerizations. rpi.edu This initial slow phase is followed by a period of very rapid, thermally accelerated polymerization. rpi.edu This autoacceleration is due to the exothermic nature of the ring-opening process, where the heat generated increases the reaction rate. The polymerization of 3-bromomethyl-3'-methyloxetane homopolymer, a structurally similar monomer, has been shown to yield products with controllable molecular weights and narrow molecular weight distributions when polymerization conditions, such as temperature, are carefully controlled. researchgate.net

Copolymerization is a versatile strategy to modify the properties of the final polymer. By incorporating other oxetane derivatives with 3-Bromomethyl-3-phenyl-oxetane, it is possible to fine-tune characteristics such as mechanical properties, thermal stability, and functionality. For example, the copolymerization of 3,3-bis-(azidomethyl)oxetane and 3-azidomethyl-3-methyloxetane is a known method for producing energetic thermoplastic elastomers. researchgate.netresearchgate.netresearchgate.net

The introduction of comonomers can also significantly impact the polymerization kinetics. In photoinitiated CROP, the induction period typical for 3,3-disubstituted oxetanes can be dramatically shortened or eliminated by copolymerization with more reactive monomers, such as certain epoxides or vinyl ethers. researchgate.netrpi.eduresearchgate.net This "kick-starting" effect is attributed to a faster initiation step involving the more reactive comonomer. researchgate.net Copolymerizing a fluorinated oxetane monomer with another oxetane derivative has been used to create polymers that yield completely hydrophobic surfaces. researchgate.net This demonstrates the power of copolymerization to impart specific surface properties to the resulting materials.

Design and Synthesis of Functional Polymers with Tailored Properties

The presence of the bromomethyl group on the poly(3-Bromomethyl-3-phenyl-oxetane) backbone is a key feature for the design of functional polymers. This reactive pendant group serves as a chemical handle for post-polymerization modification, allowing for the introduction of a wide array of functional groups through nucleophilic substitution reactions.

This approach has been successfully demonstrated with analogous polymers. For instance, 3-bromomethyl-3'-methyloxetane homopolymer (pBrMMO) is synthesized via CROP and then converted into 3-azidomethyl-3'-methyloxetane homopolymer (pAMMO), an energetic binder, through a subsequent azidation step. researchgate.net Similarly, poly(3,3-bis-azidomethyl oxetane) (PBAMO), another important energetic polymer, can be synthesized by the direct azidation of poly(3,3-bis-bromo oxetane). researchgate.net These examples highlight a powerful two-step strategy: first, create a stable, well-defined polymer backbone, and second, introduce specific functionalities to tailor the material for a particular application.

Cross-linking transforms thermoplastic polymer chains into a three-dimensional thermoset network, significantly enhancing mechanical strength, thermal stability, and chemical resistance. For polymers derived from 3-Bromomethyl-3-phenyl-oxetane, cross-linking can be achieved through several routes.

One method involves using the pendant bromomethyl groups as sites for reaction with multifunctional nucleophiles. A molecule containing two or more nucleophilic groups (e.g., a diamine or a dithiol) can react with the bromomethyl groups on different polymer chains, creating covalent bonds that link the chains together.

Another approach involves copolymerization with monomers that contain cross-linkable functionalities. Furthermore, if the polymer chains are synthesized to have reactive end-groups, such as hydroxyls, they can be cross-linked using appropriate curing agents. For example, poly(3,3-bis-azidomethyl oxetane)-tetrahydrofuran (PBT) can be cured and cross-linked with agents like toluene (B28343) diisocyanate (TDI) and trimethylolpropane (B17298) (TMP) to form a robust binder system for solid propellants. nih.gov The formation of interpenetrating polymer networks (IPNs) has also been explored by polymerizing oxetanes in the presence of acrylate (B77674) comonomers. researchgate.net

Advanced Materials Development from 3-Bromomethyl-3-phenyl-oxetane Polymers

The unique combination of the polyether backbone, the phenyl substituent, and the versatile bromomethyl group enables the development of advanced materials from 3-Bromomethyl-3-phenyl-oxetane polymers. The specific properties can be engineered for a range of high-performance applications.

Energetic Materials: Following the synthetic routes used for analogous azido- and nitrato-substituted polyoxetanes, polymers from 3-Bromomethyl-3-phenyl-oxetane can serve as precursors to energetic binders and plasticizers for propellants and explosives. researchgate.netresearchgate.net The phenyl group may offer advantages in terms of thermal stability and density.

High-Performance Coatings and Adhesives: The polyether backbone provides flexibility and adhesive properties, while the phenyl group can enhance thermal resistance and refractive index. Photo-curable systems based on oxetanes are known for their high performance. radtech.org The ability to functionalize the polymer via the bromomethyl group allows for tailored adhesion to specific substrates or the introduction of properties like hydrophobicity. researchgate.net Hyperbranched polyoxetanes have demonstrated good adhesion to polar substrates. nih.gov

Polymer Electrolytes: Cross-linked poly(oxetane) networks have been investigated for use as solid polymer electrolytes. acs.org The polyether structure is effective at solvating cations like lithium ions, and a cross-linked matrix provides the necessary mechanical stability for applications in batteries and other electrochemical devices.

The synthesis of advanced polymer materials is a rapidly growing field focused on creating materials with enhanced performance, functionality, and environmental compatibility. nih.gov Polymers derived from 3-Bromomethyl-3-phenyl-oxetane are well-positioned within this field, offering a versatile platform for creating materials with precisely controlled properties.

Theoretical and Computational Investigations of 3 Bromomethyl 3 Phenyl Oxetane

Quantum Chemical Studies on Electronic Structure and Bonding of the Oxetane (B1205548) Ring

Quantum chemical calculations are instrumental in understanding the fundamental electronic nature of the oxetane ring. The four-membered ring is characterized by significant ring strain, a consequence of its bond angles deviating from the ideal tetrahedral geometry. beilstein-journals.orgresearchgate.net For the parent oxetane, the C-C-C bond angle is approximately 84.8°, and the C-O-C angle is about 90.2°. acs.org This strain influences the molecule's electronic structure and reactivity.

The introduction of substituents, such as a phenyl and a bromomethyl group at the C3 position, further modulates the electronic properties and geometry of the oxetane ring. The phenyl group, with its π-system, can engage in electronic interactions with the oxetane ring, while the electron-withdrawing nature of the bromine atom in the bromomethyl group also plays a role. These substitutions can lead to a more puckered conformation of the ring to alleviate steric and electronic repulsions. acs.orgmdpi.comillinois.edu

Table 1: Calculated Geometric Parameters of Unsubstituted Oxetane

| Parameter | Value (Å or °) | Method |

| C-O Bond Length | 1.46 | X-ray (90 K) acs.org |

| C-C Bond Length | 1.53 | X-ray (90 K) acs.org |

| C-O-C Bond Angle | 90.2 | X-ray (90 K) acs.org |

| C-C-O Bond Angle | 92.0 | X-ray (90 K) acs.org |

| C-C-C Bond Angle | 84.8 | X-ray (90 K) acs.org |

| Puckering Angle | 8.7 | X-ray (140 K) beilstein-journals.org |

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a key tool for elucidating the mechanisms of reactions involving oxetanes. ethz.ch By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine the most likely reaction pathways.

The ring-opening of oxetanes is a common reaction pathway, driven by the release of ring strain. researchgate.netacs.orgnih.govresearchgate.net These reactions are often catalyzed by Lewis or Brønsted acids. researchgate.net Computational studies can model the interaction of the oxetane with a catalyst and calculate the energy barriers for different ring-opening scenarios. researchgate.net

For a molecule like 3-bromomethyl-3-phenyl-oxetane, nucleophilic attack can occur at either of the two methylene (B1212753) carbons of the oxetane ring. The regioselectivity of this attack is influenced by both steric and electronic factors. The phenyl and bromomethyl groups create significant steric hindrance at the C3 position, generally directing nucleophiles to the less substituted C2 and C4 positions. researchgate.net

Density Functional Theory (DFT) calculations are frequently employed to investigate these reaction pathways. rsc.orgresearchgate.net For instance, in the cationic ring-opening polymerization of oxetane, DFT calculations have shown that the polymerization proceeds through the attack of an oxygen atom from one oxetane molecule on a carbon atom of a protonated oxetane. rsc.org The transition state structures in these reactions often resemble the reactants. rsc.orgrsc.org

Table 2: Calculated Energy Barriers for Oxetane Ring-Opening

| Reaction Type | Catalyst/Conditions | Calculated Activation Energy (kcal/mol) | Computational Method | Reference |

| Cationic Polymerization | Acid-catalyzed | Low activation energy for the initial step | B3LYP/6-31G(d,p) | rsc.org |

| Photochemical Cleavage | Triplet Sensitizer | Varies depending on cleavage pathway | Quantum Chemical Calculations | acs.org |

| Nucleophilic Attack | Ammonia (gas phase) | Reactivity higher than predicted by ring strain alone | MP2(Full)/6-31+G(d) | nih.gov |

Besides ring-opening, substituted oxetanes can undergo substitution and rearrangement reactions. For 3-bromomethyl-3-phenyl-oxetane, the bromine atom is a leaving group, allowing for nucleophilic substitution reactions at the methyl carbon. Computational modeling can help to predict the feasibility of such reactions and any competing pathways.

Rearrangement reactions are also possible, particularly under acidic conditions, which could involve the migration of the phenyl group. Computational studies can map out the potential energy landscape for these rearrangements, identifying the transition states and intermediates involved. For example, computational studies on the biosynthesis of Taxol have explored different proposed mechanisms for an epoxy ester/oxetane ester rearrangement. acs.org

Conformational Analysis and Molecular Dynamics Simulations of Substituted Oxetanes

The three-dimensional structure and flexibility of substituted oxetanes are crucial for their biological activity and reactivity. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the accessible conformations and dynamic behavior of molecules. rsc.orgresearchgate.net

Prediction of Reactivity and Selectivity in Novel Transformations

A significant advantage of computational chemistry is its predictive power. By modeling hypothetical reactions, chemists can predict the reactivity and selectivity of novel transformations involving molecules like 3-bromomethyl-3-phenyl-oxetane before attempting them in the laboratory. researchgate.net

For example, computational models can be used to screen a variety of nucleophiles for their potential to react with 3-bromomethyl-3-phenyl-oxetane and to predict the regioselectivity and stereoselectivity of the reaction. This can help to guide the design of new synthetic routes to valuable compounds. DFT calculations have been used to successfully predict the enantioselectivity of certain organocatalytic reactions involving oxetanes. researchgate.net Similarly, computational methods can be used to design new catalysts for specific transformations of oxetanes.

Future Perspectives and Emerging Research Avenues for 3 Bromomethyl 3 Phenyl Oxetane

Development of Sustainable Synthetic Routes and Methodologies

The traditional synthesis of oxetanes often involves multi-step processes with harsh reagents and organic solvents, presenting environmental and cost challenges. osti.gov A key future direction is the development of sustainable and green synthetic methodologies for 3-Bromomethyl-3-phenyl-oxetane.

One of the most promising green approaches is the adoption of biocatalysis. Research has demonstrated the use of enzymes, particularly halohydrin dehalogenases (HHDHs), for the enantioselective formation of chiral oxetanes. Current time information in Dhaka, BD.ntrem.comd-nb.info These enzymatic processes operate under mild, aqueous conditions and can provide access to specific stereoisomers, which is crucial for pharmaceutical applications. ntrem.com The development of engineered HHDHs tailored for substrates like the precursor to 3-Bromomethyl-3-phenyl-oxetane could lead to highly efficient and selective manufacturing routes. Current time information in Dhaka, BD.researchgate.net Such biocatalytic platforms have shown high efficiency and excellent enantioselectivity, with potential for scalable, one-pot cascade systems that minimize waste and energy consumption. Current time information in Dhaka, BD.d-nb.info

Another avenue for sustainable synthesis involves minimizing or eliminating the use of hazardous organic solvents. Methodologies utilizing phase-transfer catalysis in aqueous alkaline solutions have been patented for the synthesis of oxetane (B1205548) compounds. acs.org These methods are advantageous due to their simplicity, low cost, high yield, and reduced environmental impact, as they avoid the need for solvent recovery and reduce byproducts. acs.org Applying such solvent-free or aqueous-based cyclization strategies to the synthesis of 3-Bromomethyl-3-phenyl-oxetane from an appropriate 3-halo-1-propanol precursor represents a significant step towards more environmentally benign production.

| Synthetic Approach | Key Features | Potential Advantages for 3-Bromomethyl-3-phenyl-oxetane |

| Biocatalysis (HHDH) | Enantioselective, mild aqueous conditions, scalable. Current time information in Dhaka, BD.d-nb.info | Access to chiral versions, reduced environmental footprint, high purity. |

| Phase-Transfer Catalysis | Aqueous media, no organic solvent, simple work-up. acs.org | Lower cost, increased safety, suitable for industrial scale-up. |

| Solvent-Free Synthesis | Eliminates volatile organic compounds (VOCs). osti.gov | "Green" process, reduced waste, simplified purification. |

Exploration of Novel Catalytic Transformations for Functionalization

The reactivity of 3-Bromomethyl-3-phenyl-oxetane is rich, offering multiple sites for chemical modification. Future research will likely focus on novel catalytic transformations that can selectively functionalize the oxetane ring, the bromomethyl group, or the phenyl ring, opening doors to a vast chemical space.

The strained oxetane ring is susceptible to catalytic ring-opening reactions. Lewis acids are known to catalyze the ring-opening and rearrangement of oxetanes. ube.com The use of "superacid" catalysts like tris(pentafluorophenyl)alane, Al(C₆F₅)₃, has been shown to be highly effective for the regioselective isomerization of aryl-substituted oxetanes into valuable homoallylic alcohols. nih.govtue.nl Applying such powerful Lewis acids to 3-Bromomethyl-3-phenyl-oxetane could yield unique building blocks not accessible through traditional means. Furthermore, frustrated Lewis pairs (FLPs) have been shown to catalyze the reductive opening of 3-aryl oxetanes, leading to unexpected aryl migration products, highlighting an underexplored area of its reactivity. rsc.org

Beyond Lewis acids, transition metal catalysis offers new possibilities. Bio-inspired cobalt catalysis, using vitamin B₁₂ derivatives, has recently been developed to enable the radical ring-opening of oxetanes. researchgate.netmdpi.com This method generates nucleophilic radicals that can participate in Giese-type additions and cross-electrophile couplings, functionalizing the less-substituted carbon of the oxetane ring—a regioselectivity that complements existing methods. acs.orgmdpi.com

The bromomethyl group is a prime handle for nucleophilic substitution, but catalytic methods can offer enhanced control and new reaction pathways. For instance, the copolymerization of oxetanes with carbon dioxide, mediated by various metal-based or metal-free catalysts, produces polycarbonates. Current time information in Dhaka, BD.d-nb.info Adapting these catalytic systems to 3-Bromomethyl-3-phenyl-oxetane could allow for the creation of functional polycarbonates where the bromomethyl group remains available for post-polymerization modification.

| Catalytic System | Transformation | Potential Product Class |

| Lewis Superacids (e.g., Al(C₆F₅)₃) | Regioselective isomerization. nih.govtue.nl | Functionalized homoallylic alcohols. |

| Frustrated Lewis Pairs (FLPs) | Reductive ring-opening with aryl migration. rsc.org | Novel substituted propanols. |

| Cobalt Catalysis (Vitamin B₁₂) | Radical ring-opening and C-C bond formation. researchgate.netmdpi.com | γ-functionalized alcohols. |

| Metal/Metal-Free Catalysts | Copolymerization with CO₂. Current time information in Dhaka, BD.d-nb.info | Functional polycarbonates. |

Integration into Advanced Material Science Fields Beyond Current Applications

The unique structure of 3-Bromomethyl-3-phenyl-oxetane makes it an attractive monomer for creating advanced materials with tailored properties. Its integration into polymers and other materials is a significant future research direction.

One of the most promising areas is in the development of energetic polymers . Oxetane-based polymers are being explored as alternatives to traditional energetic binders like nitrocellulose in propellants and explosives. ntrem.com The polymerization of oxetane monomers containing energetic functionalities (e.g., azido (B1232118) or nitrato groups) via Cationic Ring-Opening Polymerization (CROP) yields energetic polyethers. ntrem.comnih.govmdpi.com The 3-Bromomethyl-3-phenyl-oxetane monomer can serve as a precursor in this field. The bromomethyl group can be converted to an energetic group like an azidomethyl group, and the resulting monomer can be polymerized. The phenyl group, meanwhile, can increase the density and thermal stability of the resulting polymer, which are critical parameters for the performance of energetic materials. d-nb.info

Another emerging application is in the field of liquid crystals (LCs) . Oxetane-based reactive mesogens are being investigated as alternatives to common acrylate-based systems for creating liquid crystalline elastomers (LCEs) and networks (LCNs). researchgate.nettue.nlrsc.org These materials offer advantages such as lower polymerization shrinkage and oxygen insensitivity. researchgate.netrsc.org The rigid phenyl group of 3-Bromomethyl-3-phenyl-oxetane could act as a core part of a mesogenic unit, while the oxetane provides the polymerizable function. This could lead to new LCs for applications in soft robotics, responsive surfaces, and advanced optical films. researchgate.net

Furthermore, polyoxetanes derived from this monomer could find use as high-performance thermoplastics or thermosets. The phenyl group would contribute to a higher glass transition temperature (Tg) and improved thermal stability compared to aliphatic polyoxetanes. The pendant bromomethyl group on the resulting polyether backbone, poly(3-Bromomethyl-3-phenyl-oxetane), would serve as a reactive site for cross-linking or for grafting other functional groups, allowing for the creation of functional coatings, adhesives, and composites with tailored properties like high refractive index or chemical resistance. ube.comnih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromomethyl-3-phenyl-oxetane, and how can reaction conditions be adjusted to improve yield?

Methodological Answer:

- The synthesis typically involves bromination of 3-hydroxymethyl-3-phenyl-oxetane using HBr or brominating agents under controlled conditions. Key parameters include temperature (0–5°C to minimize side reactions), solvent selection (e.g., dichloromethane for solubility), and stoichiometric excess of brominating agents (e.g., PBr₃).

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to byproducts like dibromo derivatives .

- Yield optimization requires monitoring reaction progress by TLC or GC-MS to terminate the reaction before over-bromination occurs .

Q. What analytical techniques are most reliable for characterizing 3-Bromomethyl-3-phenyl-oxetane and verifying its purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Peaks at δ 4.5–5.0 ppm (oxetane ring protons) and δ 3.8–4.2 ppm (bromomethyl protons).

- ¹³C NMR: A quaternary carbon at ~85 ppm (oxetane C3) and bromomethyl carbon at ~30 ppm.

- Gas Chromatography-Mass Spectrometry (GC-MS): Confirms molecular ion [M⁺] at m/z 241 (C₁₀H₁₁BrO⁺) and detects impurities like residual starting materials .

- Elemental Analysis: Validates Br content (~33.1%) to rule out incomplete bromination .

Q. How should 3-Bromomethyl-3-phenyl-oxetane be handled and stored to ensure stability during experiments?

Methodological Answer:

- Storage: Store at –20°C in amber vials under inert gas (Ar/N₂) to prevent moisture absorption and thermal decomposition. Avoid prolonged exposure to light, which can induce radical side reactions .

- Handling: Use gloves and safety goggles in a fume hood. Quench spills with sodium bicarbonate to neutralize residual HBr. Avoid contact with oxidizing agents (e.g., peroxides) to prevent explosive decomposition .

Q. What strategies are effective for derivatizing 3-Bromomethyl-3-phenyl-oxetane into functionalized oxetane scaffolds?

Methodological Answer:

- Nucleophilic Substitution: React with amines (e.g., benzylamine) in DMF at 60°C to produce 3-aminomethyl derivatives. Monitor by FTIR for N–H stretch (~3300 cm⁻¹) .

- Suzuki Coupling: Use Pd catalysts to replace Br with aryl/heteroaryl boronic acids (e.g., phenylboronic acid), enabling access to biaryl-oxetane hybrids .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of 3-Bromomethyl-3-phenyl-oxetane in copolymerization with other cyclic ethers?

Methodological Answer:

- Reactivity Parameters: Determine copolymerization reactivity ratios (e.g., r₁, r₂) via the Fineman-Ross method. For example, copolymerizing with oxetane derivatives shows lower r₁ values due to steric hindrance from the phenyl group, favoring alternating microstructures .

- Microstructure Analysis: Use ¹³C NMR to quantify dyad sequences (e.g., AB vs. AA linkages). The phenyl group reduces ring-opening rates, requiring longer reaction times (24–48 hrs) for high conversion .

Q. How can the thermal and hydrolytic stability of 3-Bromomethyl-3-phenyl-oxetane be systematically evaluated under varying conditions?

Methodological Answer:

- Thermal Stability: Perform TGA/DSC at 5°C/min under N₂. Decomposition onset typically occurs at ~150°C, with exothermic peaks indicating Br release. Compare with analogues (e.g., 3-Bromooxetane) to assess phenyl group stabilization effects .

- Hydrolytic Stability: Incubate in buffered solutions (pH 3–10) at 25°C and 40°C. Monitor Br⁻ release via ion chromatography. Stability decreases above pH 7 due to hydroxide-induced ring-opening .

Q. How should researchers address contradictions in reported reactivity data for brominated oxetanes in cross-coupling reactions?

Methodological Answer:

- Contradiction Analysis: Compare literature protocols for variables like catalyst loading (e.g., 1–5 mol% Pd), ligands (e.g., XPhos vs. SPhos), and solvent polarity. For example, higher Pd(OAc)₂ loading (5 mol%) may compensate for steric hindrance in aryl couplings .

- Control Experiments: Replicate conflicting studies with standardized conditions (e.g., degassed toluene, 80°C) to isolate variables. Use GC-MS to quantify side products (e.g., homocoupling) .

Q. What advanced functionalization methods enable the incorporation of 3-Bromomethyl-3-phenyl-oxetane into peptide or polymer backbones?

Methodological Answer:

- Peptide Conjugation: Use Fmoc-protected oxetane-carboxylic acid derivatives (e.g., 3-((Fmoc-amino)oxetane-3-carboxylic acid) for solid-phase synthesis. Coupling via HBTU/DIPEA yields stable amide bonds .

- Ring-Opening Polymerization: Initiate with BF₃·OEt₂ at –30°C to form poly(ether)s. Adjust monomer feed ratios to control Tg (e.g., 50–80°C for copolymers with THF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.